Epinephrine derived atpase inhibitor
Description
ATPases are enzymatic proteins critical for ion transport across cellular membranes, utilizing ATP hydrolysis to drive conformational changes. Inhibitors of ATPases are pivotal in modulating cellular processes and have therapeutic applications in cardiovascular diseases, cancer, and fungal infections. This article compares these compounds based on potency, mechanism, and therapeutic relevance, drawing from peer-reviewed studies.
Properties
CAS No. |
77097-83-7 |
|---|---|
Molecular Formula |
C9H9NO3 |
Molecular Weight |
179.17 g/mol |
IUPAC Name |
(3R)-3,5-dihydroxy-1-methyl-3H-indol-1-ium-6-olate |
InChI |
InChI=1S/C9H9NO3/c1-10-4-9(13)5-2-7(11)8(12)3-6(5)10/h2-4,9,13H,1H3,(H-,11,12)/t9-/m0/s1 |
InChI Key |
SQGALJXRAIKYRO-VIFPVBQESA-N |
SMILES |
C[N+]1=CC(C2=CC(=C(C=C21)[O-])O)O |
Isomeric SMILES |
C[N+]1=C[C@@H](C2=CC(=C(C=C21)[O-])O)O |
Canonical SMILES |
C[N+]1=CC(C2=CC(=C(C=C21)[O-])O)O |
Other CAS No. |
77097-83-7 |
Synonyms |
EPDEATPASEIN epinephrine derived ATPase inhibito |
Origin of Product |
United States |
Comparison with Similar Compounds
Ca²⁺-ATPase Inhibitors
- Gold(I/III) Compounds: Exhibit non-competitive inhibition of sarcoplasmic reticulum Ca²⁺-ATPase with IC₅₀ values <1 µM, surpassing decavanadate (IC₅₀ = 15 µM). Compound 2 (Au(I)) shows superior potency due to its smaller size and direct interaction with the enzyme’s active site .
- Decavanadate: A well-characterized non-competitive inhibitor (IC₅₀ = 15 µM) but less potent than gold-based compounds .
Na+/K+-ATPase Inhibitors
P-Type ATPase Inhibitors
- Tetrahydrocarbazoles : Inhibit fungal H⁺-ATPase (Pma1) with IC₅₀ <20 µM, showing broad-spectrum antifungal activity. Structural modeling reveals binding to intracellular membrane interfaces, akin to proton pump inhibitors .
- Oligomycin : Inhibits Pdr5 ATPase (a fungal ABC transporter) but lacks specificity due to cross-reactivity with mitochondrial ATP synthase .
AAA ATPase Inhibitors
- ML240/ML241 : Selective inhibitors of p97 ATPase’s D2 domain (IC₅₀ = 100 nM). Co-factor p47 reduces potency by 50-fold, highlighting complex-specific interactions .
- DBeQ : Dual D1/D2 domain inhibitor with reversible, ATP-competitive action. Effective in blocking ubiquitin-dependent protein degradation (IC₅₀ = 1–5 µM) .
Structural and Functional Comparisons
Selectivity and Challenges
- Domain Specificity : ML241 selectively inhibits p97’s D2 domain, whereas DBeQ targets both D1 and D2, reducing therapeutic specificity .
- Cofactor Effects : The p47 cofactor diminishes ML240’s potency by 50-fold, underscoring the need for complex-specific inhibitors .
- Membrane vs. Detergent Systems : Hydrophobic inhibitors (e.g., beauvericin) show 300-fold reduced potency in detergent systems compared to lipid bilayers due to partitioning differences .
Therapeutic Potential and Limitations
- Cancer : p97 inhibitors (ML240, DBeQ) induce caspase activation and block proteostasis, but off-target effects on HSP90 limit utility .
- Fungal Infections : Tetrahydrocarbazoles avoid mammalian toxicity by targeting fungal-specific H⁺-ATPase, but pharmacokinetic optimization is needed .
- Cardiovascular Diseases : Na+/K+-ATPase inhibitors risk toxicity due to ubiquitous ion transport roles, necessitating isoform-specific designs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
